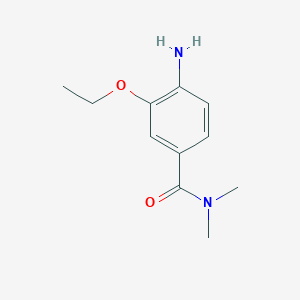

4-amino-3-ethoxy-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-ethoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-15-10-7-8(5-6-9(10)12)11(14)13(2)3/h5-7H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYTXGWTIUDLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 4-amino-3-ethoxy-N,N-dimethylbenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. The presented synthesis is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction

4-amino-3-ethoxy-N,N-dimethylbenzamide is a molecule of interest due to its unique substitution pattern on the benzene ring, which includes an amino group, an ethoxy group, and a dimethylbenzamide moiety. This arrangement of functional groups offers multiple points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules. This guide details a multi-step synthesis beginning from the readily available starting material, 3-hydroxybenzoic acid. The chosen pathway prioritizes commercially available reagents and well-established chemical transformations to ensure reproducibility and scalability.

Proposed Synthetic Pathway: A Four-Step Approach

The synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide can be efficiently achieved through a four-step sequence involving:

-

Protection and Ethylation: Esterification of the carboxylic acid of 3-hydroxybenzoic acid, followed by Williamson ether synthesis to introduce the ethoxy group.

-

Nitration: Regioselective electrophilic aromatic substitution to introduce a nitro group at the 4-position.

-

Amidation: Conversion of the carboxylic acid to the corresponding N,N-dimethylamide.

-

Reduction: Reduction of the nitro group to the target primary amine.

This strategic sequence ensures high yields and minimizes the formation of side products.

Part 1: Synthesis of 3-Ethoxybenzoic Acid (Intermediate 3)

The initial steps focus on the protection of the carboxylic acid and the introduction of the ethoxy group. Esterification of 3-hydroxybenzoic acid to its methyl ester prevents the acidic proton from interfering with the basic conditions of the subsequent ethylation step.

Step 1a: Esterification of 3-Hydroxybenzoic Acid

The carboxylic acid is converted to a methyl ester using a standard Fischer esterification.

Experimental Protocol:

-

To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate as a crude product, which can be used in the next step without further purification.

Step 1b: Ethylation of Methyl 3-hydroxybenzoate

A Williamson ether synthesis is employed to form the ethoxy group.

Experimental Protocol:

-

Dissolve methyl 3-hydroxybenzoate (1.0 eq) in acetone (10 volumes).

-

Add potassium carbonate (2.0 eq) and ethyl iodide (1.5 eq) to the solution.

-

Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain crude methyl 3-ethoxybenzoate.

Hydrolysis of Methyl 3-ethoxybenzoate

The methyl ester is hydrolyzed back to the carboxylic acid.

Experimental Protocol:

-

Dissolve the crude methyl 3-ethoxybenzoate in a mixture of methanol and water (1:1).

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with 1M hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 3-ethoxybenzoic acid.

| Reaction | Starting Material | Reagents | Product | Typical Yield |

| Esterification | 3-Hydroxybenzoic Acid | Methanol, Sulfuric Acid | Methyl 3-hydroxybenzoate | >95% |

| Ethylation | Methyl 3-hydroxybenzoate | Ethyl Iodide, Potassium Carbonate | Methyl 3-ethoxybenzoate | ~90% |

| Hydrolysis | Methyl 3-ethoxybenzoate | Sodium Hydroxide | 3-Ethoxybenzoic Acid | >95% |

Part 2: Nitration of 3-Ethoxybenzoic Acid (Intermediate 4)

The nitration of 3-ethoxybenzoic acid is a critical step that introduces the nitro group, which will later be reduced to the desired amino group. The ethoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director. The strongly activating ethoxy group directs the nitration primarily to the position para to it (the 4-position).

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3-ethoxybenzoic acid (1.0 eq) in concentrated sulfuric acid.[1]

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid. Cool the nitrating mixture in an ice bath.[1]

-

Slowly add the cold nitrating mixture dropwise to the solution of 3-ethoxybenzoic acid, ensuring the temperature of the reaction mixture is maintained below 5°C.[1]

-

After the addition is complete, continue stirring the mixture at 0°C for 2 hours.[1]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.[1]

-

Pour the reaction mixture onto crushed ice.[1]

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield 3-ethoxy-4-nitrobenzoic acid.[1]

Part 3: Amidation of 3-Ethoxy-4-nitrobenzoic Acid (Intermediate 5)

The formation of the amide bond is achieved by first converting the carboxylic acid to a more reactive acid chloride, followed by reaction with dimethylamine. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2]

Experimental Protocol:

-

Suspend 3-ethoxy-4-nitrobenzoic acid (1.0 eq) in an inert solvent like dichloromethane (DCM).

-

Add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).[3]

-

Stir the mixture at room temperature until the solid dissolves and gas evolution ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride.[3]

-

Dissolve the crude 3-ethoxy-4-nitrobenzoyl chloride in fresh DCM and add it dropwise to a cooled solution of dimethylamine (2.0 eq) in DCM.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain 3-ethoxy-4-nitro-N,N-dimethylbenzamide, which can be purified by column chromatography if necessary.

| Parameter | Value |

| Starting Material | 3-Ethoxy-4-nitrobenzoic Acid |

| Reagents | Thionyl Chloride, Dimethylamine, DCM, DMF |

| Product | 3-Ethoxy-4-nitro-N,N-dimethylbenzamide |

| Reaction Type | Acyl Substitution |

Part 4: Reduction of the Nitro Group to Yield the Final Product

The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

-

Dissolve 3-ethoxy-4-nitro-N,N-dimethylbenzamide (1.0 eq) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).

-

Stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the starting material by LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 4-amino-3-ethoxy-N,N-dimethylbenzamide. The product can be further purified by recrystallization or column chromatography.

Conclusion

This guide has outlined a logical and experimentally sound pathway for the synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide. By breaking down the synthesis into four distinct and well-characterized steps, this protocol provides a reliable method for obtaining the target molecule with good overall yield. The detailed experimental procedures, coupled with the rationale behind the choice of reagents and reaction conditions, should enable researchers to successfully replicate and, if necessary, adapt this synthesis for their specific needs.

References

-

Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

-

Science of Synthesis. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. [Link]

Sources

A Technical Guide to the Physicochemical Properties of 4-amino-3-ethoxy-N,N-dimethylbenzamide

DISCLAIMER: The compound 4-amino-3-ethoxy-N,N-dimethylbenzamide is a novel chemical entity for which specific experimental data is not extensively available in public literature. This guide, therefore, is a predictive and methodological framework constructed by a Senior Application Scientist. It leverages established principles of physical organic chemistry and extrapolates data from analogous structures to provide researchers with a robust starting point for synthesis, characterization, and further investigation.

Introduction: Deconstructing the Molecule

4-amino-3-ethoxy-N,N-dimethylbenzamide is a polysubstituted aromatic compound with significant potential as a scaffold in medicinal chemistry and materials science. Its structure incorporates several key functional groups that dictate its chemical behavior and physical properties:

-

Aromatic Core: A benzene ring provides a rigid scaffold and participates in electronic delocalization.

-

Primary Aromatic Amine (-NH₂): Located at the 4-position, this group is a hydrogen bond donor and a weak base. Its reactivity is modulated by the other ring substituents.[1]

-

Ethoxy Ether Group (-OCH₂CH₃): Positioned at the 3-position, this group is an electron-donating group that influences the electronic properties of the aromatic ring and can act as a hydrogen bond acceptor.[2][3]

-

Tertiary Amide (-CON(CH₃)₂): The N,N-dimethylbenzamide moiety at the 1-position is a polar, aprotic functional group that is a hydrogen bond acceptor and influences the molecule's solubility and conformation.

Understanding the interplay of these groups is paramount for predicting the molecule's behavior in various chemical and biological systems. This guide provides a comprehensive analysis of its core physicochemical properties and outlines the experimental workflows required for their empirical validation.

Predicted Physicochemical & Chemical Identity

The foundational step in characterizing any new chemical entity is to establish its identity and predict its core properties. These predictions are derived from its molecular structure and serve as a benchmark for experimental validation.

Chemical Structure and Identifiers

-

IUPAC Name: 4-amino-3-ethoxy-N,N-dimethylbenzamide

-

Molecular Formula: C₁₁H₁₆N₂O₂

-

Canonical SMILES: CCN(C)C(=O)C1=CC(OC)=C(N)C=C1

Quantitative Physicochemical Data (Predicted)

The following table summarizes the predicted physicochemical properties. These values are estimations based on computational models and data from structurally related compounds.

| Property | Predicted Value | Rationale & Key Influencing Factors |

| Molecular Weight | 208.26 g/mol | Calculated based on the molecular formula C₁₁H₁₆N₂O₂. |

| Melting Point (°C) | 130 - 160 °C | Aromatic amines and benzamides are typically crystalline solids with relatively high melting points due to strong intermolecular forces (dipole-dipole interactions from the amide and ether) and potential for hydrogen bonding from the amine.[1][4] The exact value is highly dependent on the crystal packing efficiency.[5] |

| Boiling Point (°C) | > 350 °C (at atm. pressure) | A high boiling point is expected due to the significant molecular weight and strong intermolecular forces.[6] Decomposition may occur at atmospheric boiling point. |

| pKa (Conjugate Acid) | 3.5 - 4.5 | The primary aromatic amine is basic. The lone pair on the nitrogen is delocalized into the benzene ring, reducing its basicity compared to aliphatic amines. The electron-donating ethoxy group will slightly increase basicity, while the electron-withdrawing amide group will slightly decrease it.[7] |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | This value predicts moderate lipophilicity. The aromatic ring and alkyl groups (ethoxy, N-methyls) contribute to lipophilicity, while the polar amine and amide groups enhance hydrophilicity. |

Predicted Solubility Profile

The principle of "like dissolves like" provides a strong framework for predicting solubility.[8] The presence of multiple polar, hydrogen-bonding capable groups suggests a nuanced solubility profile.

| Solvent | Predicted Solubility | Justification |

| Water | Sparingly Soluble | The primary amine and amide carbonyl can form hydrogen bonds with water, but the relatively large hydrocarbon backbone (aromatic ring, ethoxy, N-methyl groups) limits aqueous solubility.[9] |

| Methanol / Ethanol | Soluble | The alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the polar groups of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating the polar amide group. |

| Dichloromethane (DCM) | Moderately Soluble | DCM is a non-polar solvent that will interact favorably with the aromatic and alkyl portions of the molecule. |

| Hexanes / Toluene | Poorly Soluble | These non-polar solvents will not effectively solvate the polar amine and amide functional groups.[10] |

Proposed Synthetic & Analytical Workflow

The synthesis and subsequent characterization of a novel compound must follow a logical and self-validating workflow. The proposed pathway below represents a standard and robust approach in synthetic organic chemistry.

Proposed Synthetic Pathway

A plausible and efficient synthesis can be envisioned starting from 3-ethoxy-4-nitrobenzoic acid. This multi-step process involves the formation of the amide bond followed by the reduction of the nitro group.

Caption: General analytical workflow for structural characterization.

Experimental Protocols for Physicochemical Characterization

The following sections detail the step-by-step methodologies for the key analytical experiments required to validate the structure and properties of 4-amino-3-ethoxy-N,N-dimethylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound for ¹H NMR (~20-50 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | d | 1H | Aromatic H (adjacent to -CON(CH₃)₂) |

| ~ 6.7 - 6.9 | dd | 1H | Aromatic H (between -NH₂ and -OEt) |

| ~ 6.6 - 6.8 | d | 1H | Aromatic H (adjacent to -NH₂) |

| ~ 4.2 (broad) | s | 2H | -NH₂ |

| ~ 4.1 | q | 2H | -O-CH₂ -CH₃ |

| ~ 3.0 | s | 6H | -N(CH₃ )₂ |

| ~ 1.4 | t | 3H | -O-CH₂-CH₃ |

Note: Due to restricted rotation around the amide C-N bond, the two N-methyl groups may be non-equivalent, potentially appearing as two distinct singlets.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (Amide) |

| ~ 145 - 155 | Aromatic C-O & C-N |

| ~ 110 - 130 | Aromatic C-H & C-C |

| ~ 64 | -O-CH₂ -CH₃ |

| ~ 39 | -N(CH₃ )₂ |

| ~ 15 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the presence of specific functional groups within a molecule, as different bonds vibrate at characteristic frequencies when they absorb infrared radiation. [11] Step-by-Step Protocol:

-

Sample Preparation (KBr Pellet): Mix ~1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 (two bands) | N-H Stretch | Primary Amine (-NH₂) |

| 3050 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (Ethoxy, N-methyl) |

| 1630 - 1650 | C=O Stretch | Tertiary Amide |

| ~ 1600, ~1500 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Stretch | Aryl Ether |

| ~ 1400 | C-N Stretch | Tertiary Amide |

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. [12][13] Step-by-Step Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a mass spectrometer.

-

Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed.

Predicted Mass Spectrometry Data:

| m/z Value | Interpretation |

| 209.13 | [M+H]⁺ (Protonated molecular ion) |

| 208.12 | M⁺ (Molecular ion, if observed) |

| Various Fragments | Analysis of fragment ions (e.g., loss of dimethylamine, loss of ethoxy group) can further confirm the proposed structure. |

References

-

Chemistry LibreTexts. (2023). Physical Properties of Ether. [Link]

-

The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. [Link]

-

MDPI. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

Chemistry LibreTexts. (2022). Step-by-Step Procedures for Melting Point Determination. [Link]

-

ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

ACS Publications. (n.d.). Controllable Molecular Editing of 2-Amino-N-substituted Benzamides. Organic Letters. [Link]

-

Gyan Sanchay. (n.d.). Chemical Properties of Aromatic Amines. [Link]

-

CK-12 Foundation. (2026). Physical and Chemical Properties of Ethers. [Link]

-

ACS Publications. (n.d.). Prediction of Melting Points of Organic Compounds Using Extreme Learning Machines. Industrial & Engineering Chemistry Research. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

BYJU'S. (n.d.). Physical And Chemical Properties Of Ether. [Link]

-

Unacademy. (n.d.). Aromatic Amines. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

ResearchGate. (2018). Predict solubility of organic compounds?. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 5. YouTube. [Link]

-

PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

GeeksforGeeks. (2022). Physical and Chemical Properties of Ethers. [Link]

-

Chemistry LibreTexts. (2024). Properties of amines. [Link]

-

PubMed. (2017). Estimation of Melting Points of Organics. [Link]

-

PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning. [Link]

-

Britannica. (2025). Ether | Chemical Structure & Properties. [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. [Link]

-

Organic Chemistry: How to... (2022). Predicting boiling and melting points. [Link]

-

IntechOpen. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography. [Link]

-

YouTube. (2020). Benzamide - Organic synthesis. [Link]

Sources

- 1. Aromatic Amines [unacademy.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 5. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. ajer.org [ajer.org]

An In-Depth Technical Guide to the Biological Activity Screening of 4-amino-3-ethoxy-N,N-dimethylbenzamide

Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative

The substituted benzamide scaffold is a cornerstone in medicinal chemistry, renowned for yielding compounds with significant therapeutic impact, particularly in the realm of neuroscience. These molecules are well-recognized for their ability to modulate dopaminergic systems, with prominent examples including amisulpride, which exhibits selective antagonism at dopamine D2 and D3 receptors.[1] This activity profile has led to their successful application in the treatment of psychiatric disorders such as schizophrenia and depression.[1][2][3] Beyond neurology, the broader class of benzamide derivatives has demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, highlighting the versatility of this chemical motif.[4]

Our approach is rooted in a logical progression from broad, high-throughput primary screens to more focused, target-based secondary and tertiary assays. This funneling strategy is designed to efficiently identify any significant biological effects, elucidate the mechanism of action, and provide an early assessment of the compound's drug-like properties. We will begin with broad cytotoxicity and general enzyme inhibition screening to cast a wide net for potential activities. Subsequently, informed by the established pharmacology of substituted benzamides, we will delve into specific assays for dopamine receptor modulation. Finally, we will address the critical aspect of early ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to ensure that any promising "hits" possess the fundamental characteristics required for further development. Each proposed experimental protocol is designed as a self-validating system, with explanations of the underlying principles and justifications for methodological choices, ensuring both scientific rigor and practical applicability.

Part 1: Primary High-Throughput Screening - A Broad Survey of Biological Activity

The initial phase of our investigation is designed to be broad, aiming to detect any significant biological activity of 4-amino-3-ethoxy-N,N-dimethylbenzamide without preconceived notions about its specific target. This is achieved through a combination of cytotoxicity screening against a diverse panel of cancer cell lines and a general screen for enzyme inhibition. A positive result in either of these assays will trigger a more focused investigation into the underlying mechanism.

Cytotoxicity Screening against a Panel of Cancer Cell Lines

The rationale for initiating with a cytotoxicity screen is twofold. Firstly, many benzamide derivatives have shown promise as anticancer agents.[4] Secondly, this assay provides a general indication of the compound's potential for inducing cell death, a crucial parameter for any therapeutic candidate. We will employ a standard, robust, and high-throughput compatible method, the Sulforhodamine B (SRB) assay, to assess cytotoxicity across a panel of human cancer cell lines representing different tumor types.

-

Cell Line Selection and Culture:

-

Select a panel of cancer cell lines. A common starting point is the NCI-60 panel, or a subset representing major cancer types such as breast (MCF7), lung (NCI-H460), and glioblastoma (SF-268).[6]

-

Culture the cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain them in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Plating:

-

Harvest logarithmically growing cells and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5,000-20,000 cells per well in 100 µL of media.[7] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

-

Incubate the plates overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 4-amino-3-ethoxy-N,N-dimethylbenzamide in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound to create a range of concentrations (e.g., from 0.01 µM to 100 µM).

-

Add 100 µL of the diluted compound solutions to the appropriate wells, resulting in a final volume of 200 µL. Include vehicle-only controls (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

-

Incubation and Cell Fixation:

-

Incubate the plates for 48-72 hours.

-

After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

-

Staining and Measurement:

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

The results should be expressed as the percentage of cell growth inhibition compared to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that causes 50% inhibition of cell growth, should be calculated for each cell line using non-linear regression analysis.

| Cell Line | Tissue of Origin | IC50 (µM) of 4-amino-3-ethoxy-N,N-dimethylbenzamide | Positive Control (Doxorubicin) IC50 (µM) |

| MCF7 | Breast | ||

| NCI-H460 | Lung | ||

| SF-268 | Glioblastoma | ||

| A549 | Lung | ||

| HeLa | Cervical |

A potent and selective activity against a particular cell line or a group of cell lines would warrant further investigation into the specific cellular pathways affected.

General Enzyme Inhibition Screening

Given that a structurally related compound, 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide, has been identified as a potential enzyme inhibitor, a broad screen for such activity is a logical next step.[8] High-throughput screening (HTS) against a panel of common enzyme classes can provide valuable initial hits.[5][9]

Caption: High-throughput screening workflow for enzyme inhibition.

-

Enzyme Panel Selection: Utilize a commercially available panel of enzymes representing diverse classes, such as kinases, proteases, and phosphatases.[10]

-

Assay Principle: Employ assays with a fluorescent or colorimetric readout for high-throughput compatibility.[9] For example, a generic kinase assay might use a universal substrate that becomes phosphorylated, and a fluorescently labeled anti-phospho-antibody to detect the product.

-

Assay Execution:

-

In a 384-well plate, add the enzyme and the test compound at a fixed concentration (e.g., 10 µM).

-

After a brief pre-incubation, initiate the reaction by adding the substrate.

-

Allow the reaction to proceed for a defined period at the optimal temperature for the enzyme.

-

Stop the reaction and measure the signal (fluorescence or absorbance) using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for the test compound relative to positive and negative controls. A common threshold for a "hit" is an inhibition of greater than 50% or three standard deviations from the mean of the control.[10]

Any confirmed "hits" from this screen would necessitate follow-up studies to determine the specific enzyme target, the IC50 value, and the mode of inhibition.

Part 2: Target-Focused Screening - Interrogation of Neurological Targets

The well-established role of substituted benzamides as modulators of dopamine receptors makes this a primary area of interest for 4-amino-3-ethoxy-N,N-dimethylbenzamide.[1][2][3] The primary targets for investigation are the dopamine D2 and D3 receptors, given their high affinity for many compounds in this class.[1]

Dopamine Receptor Signaling Pathway

Caption: Simplified dopamine D2/D3 receptor signaling pathway.

In Vitro Assays for Dopamine Receptor Activity

A two-pronged approach will be used to assess the compound's activity at dopamine D2 and D3 receptors: a radioligand binding assay to determine affinity and a functional assay to determine whether the compound acts as an antagonist or agonist.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors.

-

Radioligand, e.g., [3H]-Spiperone for D2 receptors or [3H]-WC-10 for D3 receptors.

-

Non-specific binding control, e.g., Haloperidol.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of 4-amino-3-ethoxy-N,N-dimethylbenzamide.

-

For determining non-specific binding, a separate set of wells will contain a high concentration of the non-specific binding control.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvest the membranes onto glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding against the logarithm of the compound concentration.

-

Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

-

Assay Principle: This assay measures the recruitment of β-arrestin to the activated G-protein coupled receptor (GPCR), a key event in receptor desensitization. It can distinguish between agonists and antagonists.

-

Materials:

-

A cell line co-expressing the dopamine receptor of interest (D2 or D3) fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.

-

Dopamine as a reference agonist.

-

Chemiluminescent substrate for the reporter enzyme.

-

-

Assay Procedure (Antagonist Mode):

-

Seed the cells in a 96-well plate and incubate overnight.

-

Add varying concentrations of 4-amino-3-ethoxy-N,N-dimethylbenzamide and incubate for a short period.

-

Add dopamine at a concentration that elicits a submaximal response (EC80).[11]

-

Incubate for 60-90 minutes.

-

Add the detection reagents and measure the chemiluminescent signal.

-

-

Data Analysis:

-

A decrease in the signal in the presence of the test compound indicates antagonistic activity.

-

Calculate the IC50 value from the concentration-response curve.

-

| Target | Assay Type | Result (Ki or IC50 in µM) |

| Dopamine D2 Receptor | Radioligand Binding | |

| β-Arrestin Functional Assay | ||

| Dopamine D3 Receptor | Radioligand Binding | |

| β-Arrestin Functional Assay | ||

| Serotonin 5-HT2A Receptor | Radioligand Binding (for selectivity) |

Part 3: Early ADME/Tox Profiling

Early assessment of a compound's ADME/Tox properties is crucial to avoid costly late-stage failures in drug development.[2][3] These in vitro assays provide an initial understanding of the compound's potential bioavailability, metabolic fate, and off-target liabilities.

ADME/Tox Assessment Workflow

Caption: Workflow for early in vitro ADME/Tox profiling.

Permeability Assessment: Caco-2 Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[12] It provides information on a compound's passive permeability and whether it is a substrate for efflux transporters.

-

Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of tight junctions.

-

Assay:

-

Wash the cell monolayers with transport buffer.

-

Add the test compound to the apical (A) side for A-to-B (absorptive) transport or the basolateral (B) side for B-to-A (efflux) transport.

-

At various time points, take samples from the receiver compartment.

-

Analyze the concentration of the compound in the samples using LC-MS/MS.

-

-

Data Analysis: Calculate the apparent permeability coefficient (Papp). A high Papp value suggests good oral absorption. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux pumps.

Metabolic Stability: Liver Microsomal Stability Assay

This assay assesses the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[2]

-

Incubation: Incubate the test compound with pooled human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).

-

Sampling: At different time points, take aliquots of the reaction mixture and quench the reaction (e.g., with cold acetonitrile).

-

Analysis: Analyze the remaining concentration of the parent compound using LC-MS/MS.

-

Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound. A short half-life suggests rapid metabolism.

Data Presentation for Early ADME/Tox

| Assay | Parameter | Result | Interpretation |

| Caco-2 Permeability | Papp (A-B) (10^-6 cm/s) | High/Medium/Low Permeability | |

| Efflux Ratio | Substrate for Efflux Pumps? (Yes/No) | ||

| Microsomal Stability | In Vitro Half-life (t1/2, min) | High/Medium/Low Stability | |

| hERG Inhibition | IC50 (µM) | Risk of Cardiotoxicity? (High/Low) |

Conclusion: Charting a Path Forward

This technical guide has outlined a comprehensive and logically structured screening cascade for the biological characterization of 4-amino-3-ethoxy-N,N-dimethylbenzamide. By initiating with broad, unbiased screens and progressing to more focused, target-oriented assays, this strategy maximizes the probability of identifying any therapeutically relevant activity while simultaneously building a foundational understanding of the compound's mechanism of action and drug-like properties.

The outcomes of this screening cascade will dictate the future trajectory of this molecule. A potent and selective antagonism at dopamine D2/D3 receptors would position it as a promising candidate for development as an antipsychotic or antidepressant. Alternatively, significant cytotoxicity against specific cancer cell lines would open an avenue for oncological investigation. The early ADME/Tox data will be instrumental in guiding any subsequent lead optimization efforts, ensuring that only compounds with a favorable overall profile advance in the drug discovery pipeline. This systematic approach provides the necessary scientific rigor to unlock the full therapeutic potential of 4-amino-3-ethoxy-N,N-dimethylbenzamide.

References

-

Möller, H. J. (2005). Amisulpride: a review of its clinical use in the treatment of schizophrenia. Expert Opinion on Pharmacotherapy, 6(15), 2737-2753. [Link]

-

Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253. [Link]

-

Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate. [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

ACS Publications. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide. Retrieved from [Link]

-

Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy and Natural Products. [Link]

-

MDPI. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. [Link]

-

ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

-

PMC - NIH. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. [Link]

-

Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. [Link]

-

ACS Medicinal Chemistry Letters. (2014). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters. [Link]

-

MDPI. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences. [Link]

-

Frontiers. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience. [Link]

-

Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Request PDF. [Link]

-

Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

-

PMC - NIH. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Journal of Clinical Medicine. [Link]

-

PMC - PubMed Central. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Drug Discovery: ADME/Toxicity [worldwide.promega.com]

- 3. marinbio.com [marinbio.com]

- 4. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 7. bitesizebio.com [bitesizebio.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]

- 12. cellgs.com [cellgs.com]

Methodological & Application

4-amino-3-ethoxy-N,N-dimethylbenzamide experimental protocol

An Application Note on the Proposed Synthesis and Characterization of 4-amino-3-ethoxy-N,N-dimethylbenzamide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive experimental guide for the synthesis, purification, and characterization of the novel compound, 4-amino-3-ethoxy-N,N-dimethylbenzamide. As this molecule is not widely documented, a plausible multi-step synthetic route is proposed, starting from commercially available 3-hydroxybenzoic acid. This guide is intended for researchers in medicinal chemistry, materials science, and drug development, offering detailed, step-by-step protocols and the scientific rationale behind the chosen methodologies.

Introduction and Rationale

4-amino-3-ethoxy-N,N-dimethylbenzamide is a substituted benzamide with potential applications as a pharmacophore in drug design or as a building block in the synthesis of advanced polymers.[1] The strategic placement of an amino, an ethoxy, and a dimethylamide group on the benzene ring offers multiple points for functionalization and interaction with biological targets or material matrices. The electron-donating nature of the amino and ethoxy groups, combined with the hydrogen bonding capabilities of the amide, makes this an interesting scaffold for further investigation.

Given the absence of a standardized protocol for its synthesis, this application note outlines a de novo synthetic pathway. The proposed route is designed to be robust and adaptable, employing common organic chemistry transformations. Each step is accompanied by a detailed experimental procedure, including safety precautions, purification techniques, and methods for structural verification.

Proposed Synthetic Pathway

The synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide can be envisioned through a five-step sequence starting from 3-hydroxybenzoic acid. The overall strategy involves initial protection of the carboxylic acid, followed by etherification, regioselective nitration, amidation, and a final reduction of the nitro group.

Caption: Proposed five-step synthetic workflow for 4-amino-3-ethoxy-N,N-dimethylbenzamide.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Nitroaromatic compounds are potentially toxic and can be absorbed through the skin.[2]

Step 1: Synthesis of Methyl 3-hydroxybenzoate (Esterification)

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent base-mediated etherification step. Acid-catalyzed Fischer esterification is a classic and efficient method for this transformation.

-

Protocol:

-

To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (13.8 g, 0.1 mol).

-

Add methanol (100 mL) and stir until the solid is mostly dissolved.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-hydroxybenzoate as a white solid.

-

Step 2: Synthesis of Methyl 3-ethoxybenzoate (Williamson Ether Synthesis)

-

Rationale: The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[3][4] Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, and ethyl iodide serves as the ethyl source.

-

Protocol:

-

In a 250 mL round-bottom flask, dissolve methyl 3-hydroxybenzoate (15.2 g, 0.1 mol) in acetone (100 mL).

-

Add anhydrous potassium carbonate (20.7 g, 0.15 mol) and ethyl iodide (12.1 mL, 0.15 mol).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Wash the salts with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

-

Purify the crude product by flash column chromatography (Silica gel, gradient elution with 5-10% ethyl acetate in hexane) to afford pure methyl 3-ethoxybenzoate.

-

Step 3: Synthesis of Methyl 3-ethoxy-4-nitrobenzoate (Nitration)

-

Rationale: The ethoxy group is a strongly activating ortho-, para-director, while the methyl ester is a deactivating meta-director. Nitration is expected to occur primarily at the positions ortho and para to the ethoxy group.[5] The desired 4-nitro isomer is sterically less hindered than the 2-nitro isomer and should be a major product. Careful control of temperature is crucial to prevent side reactions.

-

Protocol:

-

In a 250 mL flask, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice-salt bath.

-

Slowly add methyl 3-ethoxybenzoate (18.0 g, 0.1 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.

-

Prepare a nitrating mixture by adding concentrated nitric acid (7.5 mL, ~0.11 mol) to concentrated sulfuric acid (15 mL) in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of the ester over 30 minutes, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice (300 g) with stirring.

-

The solid product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

-

The crude product will be a mixture of isomers. The desired 4-nitro isomer can be separated from the 2-nitro and 6-nitro isomers by recrystallization from ethanol or by column chromatography.

-

Step 4: Synthesis of 3-Ethoxy-4-nitro-N,N-dimethylbenzamide (Amidation)

-

Rationale: The conversion of the methyl ester to the N,N-dimethylamide can be achieved by direct aminolysis with dimethylamine. This reaction is typically driven to completion by heating.

-

Protocol:

-

Place methyl 3-ethoxy-4-nitrobenzoate (22.5 g, 0.1 mol) in a sealed pressure vessel.

-

Add a 40% aqueous solution of dimethylamine (50 mL).

-

Seal the vessel and heat at 80-100 °C for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the vessel to room temperature.

-

Pour the reaction mixture into water (200 mL). The product should precipitate as a solid.

-

Filter the solid, wash with water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

-

Step 5: Synthesis of 4-Amino-3-ethoxy-N,N-dimethylbenzamide (Nitro Reduction)

-

Rationale: The reduction of an aromatic nitro group to an amine is a common and reliable transformation. Tin(II) chloride in an alcoholic solvent is a mild and effective reagent for this purpose, compatible with the amide and ether functionalities.[6][7]

-

Protocol:

-

In a 500 mL round-bottom flask, suspend 3-ethoxy-4-nitro-N,N-dimethylbenzamide (23.8 g, 0.1 mol) in ethanol (200 mL).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (112.8 g, 0.5 mol).

-

Heat the mixture to reflux for 3-4 hours. The reaction mixture should become a clear solution.

-

Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Add water (100 mL) to the residue and carefully make the solution basic (pH > 8) by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution. This will precipitate tin salts.

-

Extract the product into ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the final compound by column chromatography or recrystallization.

-

Purification and Characterization

Purification

The final product, 4-amino-3-ethoxy-N,N-dimethylbenzamide, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[8] Alternatively, recrystallization from a suitable solvent such as ethyl acetate/hexane or ethanol/water can be employed.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations for 4-amino-3-ethoxy-N,N-dimethylbenzamide |

| ¹H NMR | Aromatic protons (3H, complex multiplet), NH₂ protons (broad singlet, ~4.0-5.0 ppm), ethoxy CH₂ (quartet, ~4.0 ppm), N,N-dimethyl protons (two singlets due to restricted rotation, ~2.9-3.1 ppm), ethoxy CH₃ (triplet, ~1.4 ppm). The chemical shifts can vary depending on the solvent. |

| ¹³C NMR | Aromatic carbons (~110-150 ppm), carbonyl carbon (~170 ppm), ethoxy CH₂ (~64 ppm), N,N-dimethyl carbons (~35-40 ppm), ethoxy CH₃ (~15 ppm). |

| Mass Spec (ESI) | Expected [M+H]⁺ at m/z = 209.1285. |

| FT-IR | N-H stretching of the primary amine (~3300-3500 cm⁻¹), C=O stretching of the amide (~1630 cm⁻¹), C-O stretching of the ether (~1250 cm⁻¹).[9] |

| Melting Point | To be determined for the pure solid compound. |

Potential Applications and Future Directions

The structure of 4-amino-3-ethoxy-N,N-dimethylbenzamide suggests several potential areas of application:

-

Medicinal Chemistry: As a scaffold for the development of enzyme inhibitors or receptor ligands. The primary amine can be further functionalized to explore structure-activity relationships.

-

Materials Science: The compound can be used as a monomer for the synthesis of novel polyamides or as a cross-linking agent. The aromatic core and functional groups could impart desirable thermal or optical properties to polymers.

-

Chemical Biology: The molecule could be developed into a probe for studying biological systems, leveraging its potential fluorescent properties after derivatization.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide. By following the outlined steps for synthesis, purification, and characterization, researchers can reliably produce this novel compound for further investigation in various scientific disciplines. The provided rationale for each step aims to empower researchers to adapt and optimize the protocol as needed for their specific applications.

References

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

-

Khan Academy. Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. (2022-11-28). [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023-02-10). [Link]

-

NIH National Library of Medicine. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023-02-28). [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. (2011-08-03). [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. [Link]

Sources

- 1. Amide synthesis by acylation [organic-chemistry.org]

- 2. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. biotage.com [biotage.com]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Scaling Up the Synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide. It addresses common challenges and frequently asked questions encountered during laboratory-scale and pilot-plant production. The protocols and troubleshooting advice are grounded in established chemical principles and practical experience to ensure scientific integrity and successful outcomes.

I. Strategic Overview: A Multi-Step Synthetic Approach

The synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide is most effectively approached through a multi-step sequence that allows for precise control over each transformation and facilitates purification of the intermediates. The overall strategy involves the preparation of a key precursor, 4-amino-3-ethoxybenzoic acid, followed by a robust amide coupling reaction. An orthogonal protection strategy is employed to ensure selective functionalization.

Caption: Overall synthetic workflow for 4-amino-3-ethoxy-N,N-dimethylbenzamide.

II. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis, providing concise explanations and best-practice recommendations.

Q1: What is the most reliable starting material for this synthesis?

A1: A practical and commercially available starting point is 3-amino-4-hydroxybenzoic acid. This precursor contains the core aromatic structure with the amino and hydroxyl groups in the correct orientation. While other starting materials could be envisioned, this compound provides a straightforward entry into the desired substitution pattern.

Q2: Why is a protecting group necessary for the amino function?

A2: The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial for achieving selective O-ethylation of the phenolic hydroxyl group.[1] Amines are nucleophilic and can compete with the hydroxyl group in the Williamson ether synthesis, leading to the formation of N-ethylated byproducts.[2] By temporarily masking the amino group as a less nucleophilic carbamate, the ethylation can be directed specifically to the oxygen atom. This is an example of an orthogonal protection strategy, where one functional group is selectively deprotected without affecting another.[3]

Q3: Which amide coupling reagent is recommended for the final step?

A3: For the final amide bond formation, several reliable coupling reagents can be employed. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a common and cost-effective choice.[4] Alternatively, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provide higher yields and faster reaction times, particularly for challenging couplings.[2] The choice may depend on the scale of the reaction and cost considerations.

Q4: Can the final product be purified by distillation?

A4: Due to its relatively high molecular weight and the presence of polar functional groups, 4-amino-3-ethoxy-N,N-dimethylbenzamide is expected to have a high boiling point and may be prone to decomposition at elevated temperatures. Therefore, distillation is generally not a suitable method for purification. Recrystallization or column chromatography are the preferred techniques.

Q5: What are the key safety precautions for this synthesis?

A5: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Specific hazards to consider include:

-

Ethyl iodide: This is a lachrymator and a potential alkylating agent; handle in a well-ventilated fume hood.

-

Coupling reagents: Some coupling reagents and their byproducts can be sensitizers or irritants.

-

Solvents: Use appropriate ventilation and grounding for flammable organic solvents.

-

Strong acids and bases: Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

III. Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide.

Step 1: N-Boc Protection of 3-Amino-4-hydroxybenzoic Acid

This procedure protects the amino group to prevent side reactions in the subsequent ethylation step.

| Reagent | Molar Eq. |

| 3-Amino-4-hydroxybenzoic acid | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 |

| Sodium bicarbonate (NaHCO₃) | 2.5 |

| Tetrahydrofuran (THF) | - |

| Water | - |

Procedure:

-

Dissolve 3-amino-4-hydroxybenzoic acid in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate to the solution and stir until dissolved.

-

Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture at room temperature.

-

Stir the mixture for 12-16 hours at room temperature.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-4-amino-3-hydroxybenzoic acid.

Step 2: O-Ethylation of N-Boc-4-amino-3-hydroxybenzoic Acid

This step introduces the ethoxy group via a Williamson ether synthesis.[5]

| Reagent | Molar Eq. |

| N-Boc-4-amino-3-hydroxybenzoic acid | 1.0 |

| Ethyl iodide (EtI) | 1.5 |

| Potassium carbonate (K₂CO₃) | 2.0 |

| N,N-Dimethylformamide (DMF) | - |

Procedure:

-

Dissolve N-Boc-4-amino-3-hydroxybenzoic acid in anhydrous DMF.

-

Add potassium carbonate to the solution.

-

Add ethyl iodide and heat the mixture to 60-70 °C.

-

Stir for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-4-amino-3-ethoxybenzoic acid.

Step 3: N-Deprotection of N-Boc-4-amino-3-ethoxybenzoic Acid

This procedure removes the Boc protecting group to reveal the free amine.[6]

| Reagent | Molar Eq. |

| N-Boc-4-amino-3-ethoxybenzoic acid | 1.0 |

| Trifluoroacetic acid (TFA) | 10-20 |

| Dichloromethane (DCM) | - |

Procedure:

-

Dissolve N-Boc-4-amino-3-ethoxybenzoic acid in dichloromethane.

-

Cool the solution in an ice bath and slowly add trifluoroacetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

-

The product, 4-amino-3-ethoxybenzoic acid, may precipitate and can be collected by filtration. Alternatively, it can be extracted with a suitable organic solvent.

Step 4: Amide Coupling to form 4-Amino-3-ethoxy-N,N-dimethylbenzamide

This is the final step to form the desired amide product.

Caption: Mechanism of amide coupling using EDC/HOBt.

| Reagent | Molar Eq. |

| 4-Amino-3-ethoxybenzoic acid | 1.0 |

| EDC | 1.2 |

| HOBt | 1.2 |

| Dimethylamine (2 M in THF) | 1.5 |

| N,N-Diisopropylethylamine (DIPEA) | 3.0 |

| Dichloromethane (DCM) | - |

Procedure:

-

Suspend 4-amino-3-ethoxybenzoic acid in anhydrous DCM.

-

Add HOBt and DIPEA to the suspension.

-

Add EDC and stir the mixture at room temperature for 30 minutes.

-

Slowly add the dimethylamine solution in THF.

-

Stir the reaction at room temperature for 12-18 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

IV. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Issue 1: Low yield in the N-Boc protection step.

-

Possible Cause: Incomplete reaction or decomposition of Boc₂O.

-

Solution:

-

Ensure that at least 1.1 equivalents of Boc₂O are used.

-

Maintain the reaction at room temperature; excessive heat can cause the decomposition of Boc₂O.

-

Check the pH of the reaction mixture; it should be basic to facilitate the reaction.

-

Issue 2: Formation of N-ethylated byproduct during O-ethylation.

-

Possible Cause: Incomplete protection of the amino group or lability of the Boc group under the reaction conditions.

-

Solution:

-

Confirm complete Boc protection of the starting material by NMR or LC-MS before proceeding with ethylation.

-

Use a milder base than potassium carbonate, such as cesium carbonate, which can sometimes improve selectivity.

-

Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

-

Issue 3: Incomplete Boc deprotection.

-

Possible Cause: Insufficient acid or reaction time.

-

Solution:

-

Increase the equivalents of TFA or use neat TFA if necessary.[6]

-

Extend the reaction time and monitor by TLC until the starting material is fully consumed.

-

Ensure that the starting material is fully dissolved in the solvent.

-

Issue 4: Low yield in the final amide coupling step.

-

Possible Cause:

-

Deactivation of the coupling reagent by moisture.

-

Poor nucleophilicity of dimethylamine.

-

Formation of an unreactive N-acylurea byproduct with EDC.[7]

-

-

Solution:

-

Use anhydrous solvents and reagents.

-

Ensure that the dimethylamine solution is fresh and its concentration is accurate.

-

If using EDC, the addition of HOBt is crucial to suppress the formation of the N-acylurea byproduct.[7] Alternatively, switch to a more powerful coupling reagent like HATU.

-

Issue 5: Difficulty in purifying the final product.

-

Possible Cause: The product is a polar compound, which can make chromatography challenging. Byproducts from the coupling reaction may co-elute.

-

Solution:

-

Column Chromatography: Use a polar stationary phase like silica gel with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane and methanol.

-

Recrystallization: If the product is a solid, attempt recrystallization from various solvent systems (e.g., ethyl acetate/hexane, ethanol/water).

-

Aqueous Workup: A thorough aqueous workup as described in the protocol is essential to remove water-soluble impurities like the urea byproduct from EDC and excess amine salts.[8]

-

Caption: Troubleshooting decision tree for low yield in the amide coupling step.

V. References

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

-

El-Faham, A. & Albericio, F. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38 , 606-631 (2009). [Link]

-

Reddit. Tips and tricks for difficult amide bond formation? r/Chempros. (2021). [Link]

-

Google Patents. Preparation method of 3-amino-4-hydroxybenzoic acid. CN105237423A. (2016).

-

ACS Central Science. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. (2022). [Link]

-

Biofilm Inhibitor Synthesis. Amide Workup. [Link]

-

ResearchGate. What is the best technique for amide purification? (2020). [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). [Link]

-

Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. (2022). [Link]

-

ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). [Link]

-

Biotage. How should I purify a complex, polar, amide reaction mixture? (2023). [Link]

-

Google Patents. Preparing method of N, N-dimethylbenzamide. CN101585781A. (2009).

-

ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

-

University of California, Irvine. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Organic Chemistry Portal. Protecting Groups. [Link]

-

International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation. (2012). [Link]

-

Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021). [Link]

-

CEM Corporation. Protection and Deprotection. [Link]

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018). [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. (2023). [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

PubMed Central. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. (2016). [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

European Patent Office. Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1. (1989). [Link]

-

ResearchGate. Selective alkylation of aminophenols. (2025). [Link]

-

Google Patents. Process for the purification of N,N-dimethylacetamide. US3959371A. (1976).

-

ResearchGate. Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound... (2016). [Link]

-

SciSpace. Amino Acid-Protecting Groups. [Link]

-

Google Patents. Process for producing 3-hydroxy-4-aminobenzoic acids. CN112673108A. (2021).

-

Chemcess. Aminophenol: Properties, Production, Reactions And Uses. (2025). [Link]

-

ResearchGate. Aminophenols | Request PDF. [Link]

-

National Institutes of Health. Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. [Link]

-

PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid. [Link]

-

Google Patents. Preparation of 3-amino-4-hydroxybenzoic acids. US4835306A. (1989).

-

Google Patents. Purification of N-substituted aminobenzaldehydes. US4440953A. (1984).

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). [Link]

-

Organic Syntheses. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. [Link]

-

Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. (2021). [Link]

-

Reddit. Williamson ether synthesis trouble, 2.0. r/chemistry. (2015). [Link]

-

ResearchGate. (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. (2020). [Link]

-

Organic Chemistry Questions. Williamson Ether Synthesis Practice Questions & Answers – Page 1. [Link]

-

European Patent Office. AUXILIARY FOR AMIDE BOND FORMATION. Patent 1115739. (2009). [Link]

-

ResearchGate. Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? (2016). [Link]

-

Chempedia - LookChem. Purification of N,N-Dimethylformamide (DMF). [Link]

-

ACS Sustainable Chemistry & Engineering. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025). [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. chemcess.com [chemcess.com]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. youtube.com [youtube.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

Technical Support Center: Controlling Molar Ratios to Prevent Side Product Formation

For: Researchers, scientists, and drug development professionals

Introduction

In the precise world of chemical synthesis, the formation of side products is a persistent challenge that can significantly impact yield, purity, and the overall efficiency of a reaction. At the heart of mitigating these unwanted reactions lies the meticulous control of molar ratios. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and actionable protocols to help you master the art of stoichiometric control in your experiments. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the robustness and reproducibility of your synthetic routes.

Core Principle: The "Why" Behind Molar Ratios

Stoichiometry governs the quantitative relationship between reactants and products in a chemical reaction.[1][2] A balanced chemical equation provides the theoretical mole ratio required for the complete conversion of reactants to the desired product.[1][2] Deviations from this ideal ratio, either through inaccurate measurements or localized concentration fluctuations, can create opportunities for alternative reaction pathways, leading to the formation of side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter related to side product formation and molar ratio control.

Q1: I've calculated my molar ratios perfectly, but I'm still getting significant side product formation. What's going on?

A1: Beyond the Beaker: The Importance of Localized Concentrations

While your overall "bulk" stoichiometry might be correct, the reaction's reality at the molecular level can be quite different. The issue often lies in localized concentration gradients . This occurs when one reactant is introduced too quickly, creating transient pockets of high concentration. In these areas, the molar ratio is skewed, which can favor side reactions.

Causality: Many side reactions have different reaction kinetics than the desired reaction. Some may be of a higher order with respect to one reactant, meaning their rate increases exponentially as the concentration of that reactant increases.

Troubleshooting Steps:

-

Slow Addition is Key: Instead of adding reactants all at once, employ a slow, controlled addition method. This can be achieved using a syringe pump for liquids or by adding solids in small portions over time. This maintains a low, steady concentration of the added reactant, minimizing localized excesses.

-

Improve Mixing Efficiency: Vigorous and efficient stirring is crucial to quickly disperse added reactants and maintain a homogenous reaction mixture.[3] Inadequate mixing can lead to stagnant zones where localized high concentrations persist.[3] For viscous reactions, consider mechanical overhead stirrers over magnetic stir bars.

-

Consider Reverse Addition: The order in which you add your reactants matters.[4] If a particular reactant is prone to self-condensation or other side reactions at high concentrations, consider adding it to the other reactants, rather than the other way around.

Q2: My desired product can react further to form a side product. How can I prevent this over-reaction?

A2: Taming Consecutive Reactions with Limiting Reagents

This is a classic case of a consecutive reaction where your product (P) can go on to form an undesired side product (S):

A + B → P P + A → S